2-Formamido-4-methylhexanoic acid

Description

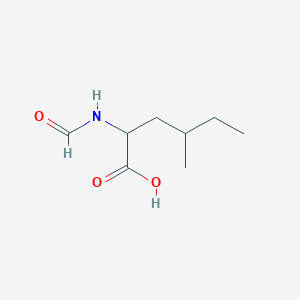

2-Formamido-4-methylhexanoic acid is a branched-chain amino acid derivative characterized by a formamido (-NHCHO) substituent at the C2 position and a methyl group at C4 of a hexanoic acid backbone. The formamido group confers unique reactivity and hydrogen-bonding capacity, distinguishing it from simpler amino or hydroxy-substituted analogs .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-formamido-4-methylhexanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-3-6(2)4-7(8(11)12)9-5-10/h5-7H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

JBBHRJFAUYEPKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-4-methylhexanoic acid typically involves the reaction of 4-methylhexanoic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Formamido-4-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamido group to an amine group.

Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Formamido-4-methylhexanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-Formamido-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a. 2-Amino-4-methylhexane Carbonate

- Structure: Features an amino (-NH₂) group at C2 and a carbonate group instead of the formamido-carboxylic acid system.

- Synthesis: Produced by reacting 2-amino-4-methylhexane with carbon dioxide in ethanol, forming a carbonate derivative .

- Properties : Less stable than 2-formamido derivatives, as it dissociates into amine, CO₂, and water at room temperature .

- Application : Used as an inhalant due to its reversible CO₂ release mechanism .

b. 2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic Acid

- Structure : Contains a branched dimethylpropanamido group and an additional propanamido chain at C2.

- Application : Serves as a reference standard in analytical research, highlighting the role of bulky substituents in enhancing chromatographic separation .

- Key Difference : The steric hindrance from dimethylpropanamido groups reduces metabolic degradation compared to the formamido analog.

c. Formyl-Leucinate Derivatives

- Examples: Compounds like (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid .

- Structural Relevance : Shares the formyl group but incorporates leucine-derived chains and hydroxyl groups.

Physicochemical and Functional Comparisons

Research Findings and Gaps

- Reactivity: The formamido group in this compound may enhance metal chelation or enzyme binding compared to amino or hydroxy analogs, as seen in hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) .

- Synthesis Challenges : Direct synthesis data are absent in the evidence, but methods for similar amides (e.g., formyl-leucinate coupling ) could be adapted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-formamido-4-methylhexanoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves formylation of 4-methylhexanoic acid derivatives. Key reagents include formylating agents (e.g., formic acid derivatives) and catalysts like sulfuric acid or acetic anhydride. Reaction temperature (60–80°C) and pH control (neutral to slightly acidic) are critical to minimize side reactions such as hydrolysis of the formamido group. Purification via recrystallization or column chromatography is recommended to isolate the product .

- Data Consideration : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and characterize intermediates via FT-IR (amide C=O stretch ~1650 cm⁻¹) and LC-MS .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Handling Guidelines : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust or aerosols. Store in a cool, dry place away from incompatible materials (strong oxidizing agents) .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station immediately. Consult safety data sheets (SDS) for first-aid details .

Q. How can the purity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm.

- Melting Point Analysis : Compare observed melting range (e.g., 145–148°C) with literature values.

- Elemental Analysis : Validate C, H, N composition against theoretical values (C₈H₁₅NO₃) .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H NMR : Identify the formamido proton (δ ~8.1 ppm, singlet) and methyl groups (δ ~1.0–1.5 ppm, multiplet for 4-methyl).

- ¹³C NMR : Confirm the formamido carbonyl (δ ~165 ppm) and carboxylic acid (δ ~175 ppm).

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons and resolve stereochemical ambiguities .

Q. What strategies mitigate contradictory results in bioactivity assays involving this compound?

- Experimental Design :

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.

- Control Groups : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions.

- Reprodubility Checks : Repeat assays in triplicate across independent experiments.

Q. How does the steric environment of the 4-methyl group influence the compound’s reactivity in peptide coupling reactions?

- Theoretical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze steric hindrance and transition-state geometries.

- Experimental Validation : Compare coupling efficiency with non-methylated analogs using EDCI/HOBt as activating agents. Monitor reaction kinetics via ¹H NMR to quantify intermediates .

Data Contradiction and Resolution

Q. How to address discrepancies in reported biological activity of this compound across studies?

- Root Cause Analysis :

- Purity Variability : Compare HPLC chromatograms from conflicting studies to detect impurity peaks.

- Assay Conditions : Review buffer pH, temperature, and co-factor availability (e.g., Mg²⁺ for kinase assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.